molecular formula C5H12N2S B1198141 S-n-Butylisothiourea CAS No. 2986-22-3

S-n-Butylisothiourea

Cat. No.: B1198141
CAS No.: 2986-22-3
M. Wt: 132.23 g/mol
InChI Key: BPMPPVUBRPXMNX-UHFFFAOYSA-N
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Description

S-n-Butylisothiourea is a thiourea derivative characterized by a butyl group attached to the sulfur atom of the isothiourea moiety. These analogs are synthesized via acylation reactions using alkyl chlorides, as demonstrated in the general procedure from Molecules (2013) . Key physicochemical properties, such as melting points, optical rotation, and spectroscopic data (NMR, MS), are critical for characterizing such compounds. For instance, compound 5a exhibits a melting point of 180–182°C and a specific rotation ([α]D = +4.5°), which are indicative of its crystalline purity and stereochemical configuration .

Properties

CAS No.

2986-22-3

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

butyl carbamimidothioate

InChI

InChI=1S/C5H12N2S/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H3,6,7)

InChI Key

BPMPPVUBRPXMNX-UHFFFAOYSA-N

SMILES

CCCCSC(=N)N

Canonical SMILES

CCCCSC(=N)N

Other CAS No.

2986-22-3

Synonyms

S-n-butylisothiourea
S-n-butylisothiourea monohydrobromide
S-n-butylisothiourea monohydroiodide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Yield Trends : The synthesis yield decreases slightly with longer alkyl chains (e.g., 51.0% for C4 vs. 45.4% for C5 and C7), suggesting steric or solubility challenges during acylation .

Melting Points : Shorter chains (C4, C5) exhibit higher melting points (180–176°C) compared to C6 and C7 (142–144°C), likely due to reduced molecular symmetry and weaker crystal lattice interactions in longer alkyl derivatives .

Optical Rotation : The specific rotation ([α]D) peaks at +6.4° for the C6 derivative (5c), indicating conformational preferences influenced by chain length and sulfonamide stereochemistry .

Spectroscopic Signatures : All compounds show characteristic NH proton signals near δ 10.2–10.3 ppm, confirming the amide functionality. Terminal CH₃ groups resonate near δ 0.8–0.9 ppm, with splitting patterns reflecting chain flexibility .

Functional Group Impact

While this compound contains an isothiourea group (N–C(=S)–N), compounds 5a–5d feature sulfonamide-linked amides (N–S(=O)₂–C=O). This difference affects:

  • Reactivity : Isothioureas are more nucleophilic due to the sulfur atom’s lone pairs, whereas sulfonamides are stabilized by resonance.
  • Biological Activity : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while isothioureas may exhibit distinct pharmacological profiles .

Thermodynamic and Kinetic Stability

The lower melting points of longer-chain analogs (5c, 5d) suggest reduced thermodynamic stability compared to 5a and 5b. This aligns with trends in alkyl chain flexibility, where longer chains introduce entropic penalties during crystallization .

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